molecular formula C21H26N2O4S B3986842 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide

N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide

Cat. No. B3986842
M. Wt: 402.5 g/mol
InChI Key: OFEMJZBHRNXNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide, also known as AMG 837, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme glucokinase (GK), which plays a crucial role in glucose metabolism and regulation of insulin secretion.

Mechanism of Action

N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837 inhibits GK by binding to a specific allosteric site on the enzyme, which leads to a conformational change and a decrease in its catalytic activity. This results in a decrease in glucose uptake and metabolism in the liver, which in turn leads to a decrease in insulin secretion and an improvement in insulin sensitivity.
Biochemical and physiological effects:
This compound 837 has been shown to lower blood glucose levels and improve insulin sensitivity in preclinical studies. It has also been found to reduce hepatic glucose production and increase glucose disposal in peripheral tissues. In addition, this compound 837 has been shown to have a favorable safety profile and low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837 in lab experiments is its potency and selectivity as a GK inhibitor. This makes it a useful tool for studying the role of GK in glucose metabolism and insulin secretion. However, one limitation of using this compound 837 is its relatively short half-life, which may require frequent dosing in in vivo studies.

Future Directions

There are several potential future directions for research on N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837. One area of interest is the development of novel antidiabetic drugs based on this compound 837 or other GK inhibitors. Another area of research is the identification of biomarkers that can predict response to GK inhibitors, which could help to personalize treatment for patients with type 2 diabetes. Additionally, further studies are needed to investigate the long-term safety and efficacy of GK inhibitors in humans.

Scientific Research Applications

N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-methoxybenzamide 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GK is a key enzyme in the regulation of glucose metabolism and insulin secretion, and inhibition of this enzyme has been shown to lower blood glucose levels and improve insulin sensitivity. This compound 837 has been found to be a potent and selective inhibitor of GK, making it a promising candidate for the development of novel antidiabetic drugs.

properties

IUPAC Name

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-23(18-6-4-3-5-7-18)28(25,26)20-14-10-17(11-15-20)22-21(24)16-8-12-19(27-2)13-9-16/h8-15,18H,3-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEMJZBHRNXNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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